molecular formula C20H18ClNO5 B5172413 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

Cat. No. B5172413
M. Wt: 387.8 g/mol
InChI Key: KTIORIOKLNTGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as NBC, is a chemical compound that belongs to the family of coumarin derivatives. NBC has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in cancer cells is not fully understood. However, studies have suggested that 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one induces apoptosis by activating the intrinsic apoptotic pathway. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to upregulate the expression of pro-apoptotic proteins, such as Bax and caspase-3, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. Studies have shown that 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one exhibits antioxidant activity and can scavenge reactive oxygen species (ROS) in cells. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is its potent antitumor activity against various cancer cell lines. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in some experimental settings. In addition, the mechanism of action of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in cancer cells is not fully understood, which can limit its potential applications in cancer research.

Future Directions

There are several future directions for the study of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one. One area of research is to further elucidate the mechanism of action of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in cancer cells. This could lead to the development of more effective cancer therapies that target specific cellular pathways. Another area of research is to investigate the potential applications of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, future studies could focus on developing new analogs of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one that exhibit improved solubility and potency against cancer cells.

Synthesis Methods

4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process, which involves the condensation of 4-nitrobenzaldehyde and 4-butylresorcinol to form a Schiff base. The Schiff base is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide intermediate. The final step involves the cyclization of the intermediate with sodium hydroxide to form 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one.

Scientific Research Applications

4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. Several studies have shown that 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

4-butyl-6-chloro-7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-2-3-4-14-9-20(23)27-18-11-19(17(21)10-16(14)18)26-12-13-5-7-15(8-6-13)22(24)25/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIORIOKLNTGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

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